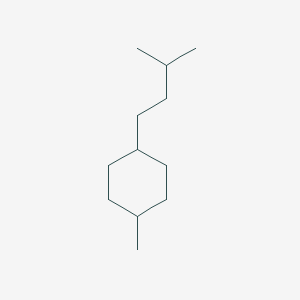
1-Methyl-4-(3-methylbutyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane, where a methyl group and a 3-methylbutyl group are substituted at the 1 and 4 positions, respectively. This compound is part of the larger family of alkanes and is characterized by its saturated hydrocarbon structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methylbutyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexane, a Friedel-Crafts alkylation can be performed using 3-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-methylbutyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in derivatives of this compound using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Cl2 or Br2 with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-Methyl-4-(3-methylbutyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics of alkyl-substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilicity to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylbutyl)cyclohexane largely depends on its interaction with other molecules. In biological systems, its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. In chemical reactions, the presence of alkyl groups can influence the reactivity and stability of the compound, guiding the formation of specific products .
Comparison with Similar Compounds
- 1-Methyl-4-ethylcyclohexane
- 1-Methyl-4-propylcyclohexane
- 1-Methyl-4-butylcyclohexane
Comparison: 1-Methyl-4-(3-methylbutyl)cyclohexane is unique due to the presence of a branched alkyl group (3-methylbutyl) at the 4-position. This branching can influence the compound’s physical properties, such as boiling point and solubility, compared to its linear counterparts. Additionally, the steric hindrance introduced by the branched group can affect the compound’s reactivity in substitution and elimination reactions .
Properties
CAS No. |
590402-52-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-methyl-4-(3-methylbutyl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)4-7-12-8-5-11(3)6-9-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
LVDOJQWSQSUUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
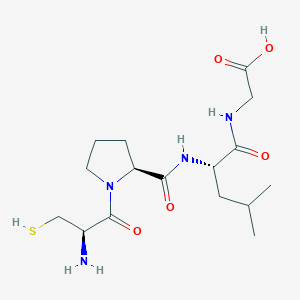
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
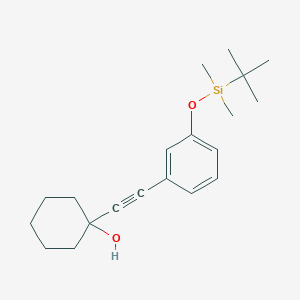
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)

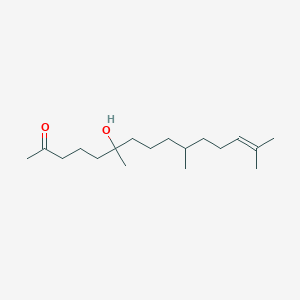
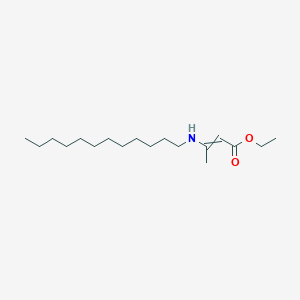
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
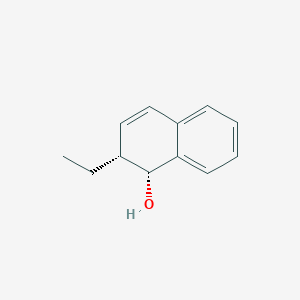
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
